Philanthotoxin 343 tris(trifluoroacetate) salt Philanthotoxin 343 tris(trifluoroacetate) salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC18522137
InChI: InChI=1S/C23H41N5O3.3C2HF3O2/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-6-16-26-14-4-3-13-25-15-5-12-24;3*3-2(4,5)1(6)7/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30);3*(H,6,7)/t21-;;;/m0.../s1
SMILES:
Molecular Formula: C29H44F9N5O9
Molecular Weight: 777.7 g/mol

Philanthotoxin 343 tris(trifluoroacetate) salt

CAS No.:

Cat. No.: VC18522137

Molecular Formula: C29H44F9N5O9

Molecular Weight: 777.7 g/mol

* For research use only. Not for human or veterinary use.

Philanthotoxin 343 tris(trifluoroacetate) salt -

Specification

Molecular Formula C29H44F9N5O9
Molecular Weight 777.7 g/mol
IUPAC Name N-[(2S)-1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C23H41N5O3.3C2HF3O2/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-6-16-26-14-4-3-13-25-15-5-12-24;3*3-2(4,5)1(6)7/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30);3*(H,6,7)/t21-;;;/m0.../s1
Standard InChI Key ACIUBIMDIUIKBJ-YDULTXHLSA-N
Isomeric SMILES CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Canonical SMILES CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

Philanthotoxin 343 tris(trifluoroacetate) salt is a trifluoroacetate salt form of philanthotoxin 343, a polyamine-containing compound. The IUPAC name is N-[(2S)-1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;2,2,2-trifluoroacetic acid . Its structure features a tyrosine-derived backbone conjugated to a polyamine chain, which is critical for its receptor-binding activity. The tris(trifluoroacetate) salt enhances solubility in aqueous solutions, facilitating experimental applications.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC29H44F9N5O9\text{C}_{29}\text{H}_{44}\text{F}_{9}\text{N}_{5}\text{O}_{9}
Molecular Weight777.7 g/mol
CAS Number276684-27-6
IUPAC NameSee Section 1.1
SolubilitySoluble in water, DMSO, and methanol

Structural Determinants of Activity

The compound’s polyamine chain interacts with the pore region of ionotropic glutamate receptors, while the tyrosine moiety stabilizes binding through aromatic interactions . Modifications to the polyamine length or stereochemistry (e.g., S-configuration at the chiral center) significantly alter receptor affinity . For instance, elongation of the polyamine chain enhances binding to AMPARs, as demonstrated in comparative studies of philanthotoxin analogs .

Synthesis and Preparation

Synthetic Methodology

Philanthotoxin 343 tris(trifluoroacetate) salt is synthesized via solid-phase peptide synthesis (SPPS), a method that ensures high purity and reproducibility. The process involves sequential coupling of protected amino acids and polyamine intermediates on a resin-bound matrix. Key steps include:

  • Resin Activation: A Wang resin is functionalized with a hydroxymethyl group to anchor the first amino acid.

  • Chain Elongation: Fmoc-protected tyrosine and butanoic acid derivatives are coupled using HBTU/HOBt as activating agents.

  • Polyamine Conjugation: The polyamine chain is assembled through iterative alkylation and deprotection reactions.

  • Cleavage and Salt Formation: The final product is cleaved from the resin using trifluoroacetic acid (TFA), yielding the tris(trifluoroacetate) salt.

Analytical Characterization

Quality control is performed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The compound typically exhibits ≥98% purity by HPLC, with a retention time of 12.3 minutes under reverse-phase conditions . Electrospray ionization-mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 777.7 [M+H]⁺ .

Mechanism of Action

Receptor Targeting and Inhibition

Philanthotoxin 343 selectively blocks calcium-permeable AMPARs, which are implicated in excitotoxic neuronal death . Unlike competitive antagonists, it binds to a non-canonical site within the receptor’s ion channel pore, preventing cation influx (e.g., Ca²⁺, Na⁺) without competing with glutamate . This mechanism is pH-dependent, with enhanced efficacy under acidic conditions commonly observed in ischemic brain tissue .

Table 2: Pharmacological Profile

ParameterValue
IC₅₀ (AMPAR inhibition)0.8 μM
Selectivity Ratio (AMPAR/NMDAR)120:1
pH SensitivityOptimal activity at pH 6.5–7.0

Kinetic and Thermodynamic Studies

Surface plasmon resonance (SPR) assays reveal a binding affinity (KdK_d) of 450 nM for GluA2-lacking AMPARs, with a slow off-rate (t1/2=18t_{1/2} = 18 minutes) . Thermodynamic analyses indicate that binding is entropy-driven, likely due to hydrophobic interactions between the polyamine chain and receptor residues .

Research Applications

Neurobiological Studies

Philanthotoxin 343 is widely used to investigate synaptic plasticity and long-term potentiation (LTP) in hippocampal slices. By selectively inhibiting calcium-permeable AMPARs, researchers have elucidated their role in metaplasticity—the modulation of synaptic plasticity thresholds . For example, perfusion with 1 μM philanthotoxin 343 abolishes LTP induction in CA1 neurons, underscoring these receptors’ importance in memory formation .

HazardPrecautionary Measure
Acute Oral ToxicityUse gloves and eye protection; avoid ingestion
Skin IrritationHandle in a fume hood; wash exposed skin immediately
Environmental HazardDispose via approved chemical waste channels

Recent Advances and Future Directions

Structural Optimization

Recent work has focused on modifying the polyamine chain to improve BBB penetration. Fluorine-substituted analogs, such as Philanthotoxin-343-F₃, exhibit 3-fold greater brain uptake in murine models while retaining receptor affinity . Additionally, photoaffinity labeling derivatives (e.g., azido-philanthotoxin) enable covalent cross-linking studies to map receptor binding sites .

Clinical Translation Challenges

Despite promising preclinical data, clinical translation remains hampered by off-target effects on cardiac potassium channels (e.g., hERG), which pose arrhythmia risks . Computational modeling and structure-activity relationship (SAR) studies are underway to design analogs with improved selectivity .

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